molecular formula C21H30O2 B162103 (-)-delta-9-Thc (D3) CAS No. 81586-39-2

(-)-delta-9-Thc (D3)

Numéro de catalogue: B162103
Numéro CAS: 81586-39-2
Poids moléculaire: 317.5 g/mol
Clé InChI: CYQFCXCEBYINGO-MVOYJBSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Delta-9-tetrahydrocannabinol (delta-9-THC, or D3) is the primary psychoactive compound in Cannabis sativa. It binds to cannabinoid receptors (CB1 and CB2) in the endocannabinoid system, modulating neural activity, mood, pain perception, and memory . D3 is federally prohibited in many countries but permitted for medical or recreational use in some U.S. states under specific regulations . Its therapeutic applications include pain relief, anti-nausea effects, and appetite stimulation, though it is also associated with anxiety, paranoia, and cognitive impairment at higher doses .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQFCXCEBYINGO-MVOYJBSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81586-39-2
Record name 81586-39-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Δ9-tétrahydrocannabinol-d3 est largement utilisé dans la recherche scientifique, notamment :

    Chimie : Il est utilisé comme étalon interne pour la quantification du delta-9-tétrahydrocannabinol dans diverses applications analytiques, notamment la chromatographie en phase gazeuse et la chromatographie en phase liquide couplée à la spectrométrie de masse[][1].

    Biologie : Il est utilisé dans des études portant sur le métabolisme et la pharmacocinétique du delta-9-tétrahydrocannabinol dans les systèmes biologiques[][1].

    Médecine : Il est utilisé dans la recherche clinique pour étudier les effets du delta-9-tétrahydrocannabinol sur divers processus physiologiques, notamment la perception de la douleur, la cognition et la régulation de l’appétit[][1].

    Industrie : Il est utilisé dans le développement et la validation de méthodes analytiques pour la détection et la quantification du delta-9-tétrahydrocannabinol dans divers produits, notamment les produits pharmaceutiques et les biens de consommation[][1].

Applications De Recherche Scientifique

Chemistry Applications

Internal Standard in Analytical Chemistry

  • (-)-Delta-9-THC (D3) is primarily used as an internal standard in quantitative analyses of THC in biological samples. Its deuterated nature allows for precise quantification in techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) .

Analytical Method Development

  • It aids in the development and validation of analytical methods for detecting THC in various products, including pharmaceuticals and consumer goods. The use of D3 improves the accuracy of THC quantification by compensating for potential analyte loss during sample processing .

Biological Applications

Pharmacokinetics Studies

  • Research on the pharmacokinetics of (-)-D3 has shown that it provides insights into the metabolism and central accumulation of THC. Studies have compared different administration routes (e.g., injection vs. inhalation) to understand their effects on THC metabolism .

Metabolic Pathways

  • (-)-D3 is involved in several metabolic pathways, influencing various biochemical processes within cells. It interacts with enzymes and proteins that regulate calcium and phosphorus levels, essential for numerous metabolic functions .

Medical Applications

Therapeutic Research

  • Clinical studies have explored the therapeutic implications of (-)-D3 in managing conditions such as chronic pain, nausea, and appetite regulation. Its effects on physiological processes are under investigation to determine its potential benefits for patients with specific health issues .

Case Studies

  • A notable study demonstrated that long-term treatment with THC influences mTOR activity and energy production in the brain, indicating potential applications in neurodegenerative diseases .

Industrial Applications

Quality Control

  • In industrial settings, (-)-D3 is employed for quality control in cannabis products, ensuring accurate labeling and compliance with regulatory standards. Its role as an internal standard enhances the reliability of testing procedures .

Data Tables

Application AreaSpecific UseAnalytical TechniqueKey Findings
ChemistryInternal StandardGC/LC-MSImproved accuracy in THC quantification
BiologyPharmacokineticsVariousInsights into metabolism based on administration route
MedicineTherapeutic ResearchClinical TrialsPotential benefits for chronic pain management
IndustryQuality ControlAnalytical TestingEnsures compliance with regulatory standards

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Delta-8-THC

  • Chemical Structure : Delta-8-THC differs from delta-9-THC by the position of a double bond (8th vs. 9th carbon) .
  • Psychoactivity : Delta-8-THC is approximately two-thirds as potent as delta-9-THC, producing milder euphoria and fewer anxiety-related side effects .
  • Therapeutic Potential: Studies highlight delta-8-THC’s stability and efficacy as an antiemetic in pediatric cancer patients . Users also report enhanced productivity compared to delta-9-THC .
  • Legality : Delta-8-THC occupies a legal gray area; 14 U.S. states restrict its sale despite allowing delta-9-THC in medical or recreational contexts .
Compound Psychoactivity Therapeutic Uses Key Research Findings Legal Status (U.S.)
Delta-9-THC High Pain, nausea, appetite Induces anxiety via amygdala CB1 activation; impairs short-term memory Varies by state; federal ban
Delta-8-THC Moderate Antiemetic, relaxation 67% potency of delta-9-THC; stable and tolerable in pediatric patients Banned in 14 states; hemp-derived

Cannabidiol (CBD)

  • Chemical Structure: Lacks the cyclic ring double bond present in THC, rendering it non-psychoactive .
  • Pharmacology : CBD antagonizes CB1/CB2 receptors, mitigating delta-9-THC’s anxiety effects .
  • Applications : Used for epilepsy, inflammation, and anxiety disorders. Federally legal in the U.S. if derived from hemp (<0.3% delta-9-THC) .

Tetrahydrocannabutol (THCB)

  • Chemical Structure : A homolog of delta-9-THC with a butyl (C4) side chain instead of a pentyl (C5) group .
  • Effects: Preliminary data suggest similar psychoactivity but altered receptor binding kinetics due to structural differences.

Delta-10-THC and THCV

  • Delta-10-THC : An isomer with unclear pharmacological effects; less studied than delta-8 or delta-9 .
  • Tetrahydrocannabivarin (THCV) : A propyl homolog that may suppress appetite, contrasting delta-9-THC’s orexigenic effects .

Structural and Functional Nuances

Double Bond Position

The placement of the double bond in THC isomers (e.g., delta-8 vs. delta-9) alters molecular rigidity, affecting CB1 receptor binding efficiency. Delta-9-THC’s C9 double bond enhances receptor affinity, explaining its higher psychoactivity .

Stability and Metabolism

Delta-8-THC is more chemically stable than delta-9-THC, making it a candidate for oral formulations . Delta-9-THC metabolites like 11-hydroxy-THC and 9-carboxy-THC are detectable in plasma and correlate with prolonged cognitive effects .

Activité Biologique

(-)-Delta-9-tetrahydrocannabinol (D3), commonly referred to as Δ9-THC, is the primary psychoactive component of cannabis. Its biological activity has been extensively studied, revealing a complex interaction with the endocannabinoid system and various physiological processes. This article synthesizes findings from recent research, highlighting the compound's effects on neurobiology, immune response, and potential therapeutic applications.

Δ9-THC primarily exerts its effects through partial agonism at the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly located in the central nervous system (CNS), while CB2 receptors are primarily found in the peripheral nervous system and immune cells. The activation of these receptors leads to various biological responses:

  • CB1 Activation : Responsible for the psychoactive effects, including euphoria and altered sensory perception. It modulates neurotransmitter release, affecting mood, memory, and pain perception.
  • CB2 Activation : Involved in anti-inflammatory responses and modulation of immune function. This receptor's activation may provide therapeutic benefits in conditions such as autoimmune diseases and chronic pain syndromes .

Neurobiological Effects

Research indicates that Δ9-THC influences neuroplasticity and neuroinflammation, particularly through its impact on astrocytes—glial cells that support neuronal function. A systematic review revealed that Δ9-THC exposure alters the expression of several astrocytic markers:

Astrocytic Marker Effect of Δ9-THC Developmental Stage
GFAPIncreased expressionAdulthood
NestinIncreased expressionAdulthood
GLASTIncreased expressionEarly development

These changes suggest that Δ9-THC may affect brain homeostasis and synaptic transmission, particularly during critical developmental windows .

Immune Modulation

Δ9-THC's immunomodulatory effects have garnered attention for their potential therapeutic implications. Studies have shown that Δ9-THC can reduce inflammation and modulate immune responses:

  • Antimicrobial Activity : Research demonstrated that Δ9-THC exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were established, indicating effectiveness against specific bacterial strains .
  • Inflammation Reduction : Activation of CB2 receptors by Δ9-THC has been linked to decreased production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Therapeutic Applications

The diverse biological activities of Δ9-THC have led to investigations into its therapeutic potential for various conditions:

  • Chronic Pain Management : Evidence supports the efficacy of Δ9-THC in alleviating chronic pain through its analgesic properties mediated by CB1 receptor activation.
  • Neurological Disorders : Studies suggest potential benefits in conditions like multiple sclerosis and epilepsy due to its neuroprotective effects.
  • Mental Health : While Δ9-THC can exacerbate anxiety in some contexts, it may also provide anxiolytic effects under specific conditions or dosages .

Case Studies

Several case studies highlight the clinical implications of Δ9-THC use:

  • A study involving patients with chronic pain reported significant reductions in pain levels following administration of Δ9-THC-based treatments.
  • Another case study focused on patients with multiple sclerosis who experienced improved muscle spasticity and reduced pain after using cannabis extracts containing Δ9-THC.

Méthodes De Préparation

Deuterated Olivetol Preparation

Δ⁹-THC-d₃ synthesis begins with the preparation of deuterated olivetol (5-pentyl-1,3-benzenediol-d₃). A validated approach involves the alkylation of ethyl acetoacetate with deuterated 1-bromo-5,5,5-trideuteriopentane under basic conditions. Key steps include:

  • Reaction Conditions : Sodium hydride (NaH) and deuterated alkyl halide (CD₃I) in tetrahydrofuran (THF) at 0°C.

  • Yield : 78.7% after purification via column chromatography.

Condensation with p-Mentha-2,8-dien-1-ol

Deuterated olivetol undergoes acid-catalyzed condensation with p-mentha-2,8-dien-1-ol to form Δ⁹-THC-d₃. A patented method outlines:

  • Catalyst : Boron trifluoride diethyl etherate (BF₃·Et₂O).

  • Solvent : Dichloromethane (CH₂Cl₂) at 0–23°C.

  • Yield : 32.4% crude product, improving to 88.2% after protective group addition (e.g., tert-butyldimethylsilyl).

Table 1: Key Parameters for Cyclization Reaction

ParameterValue/DescriptionSource
CatalystBF₃·Et₂O
Temperature0–23°C
Reaction Time24 hours
Deuterated Olivetol Purity≥98% (by GC-MS)

Isomerization Control and Stabilization

Sulfonylation to Prevent Δ⁸-THC Formation

Δ⁹-THC-d₃ is prone to isomerization into Δ⁸-THC-d₃ under acidic or thermal conditions. A stabilization strategy involves immediate sulfonylation post-synthesis:

  • Reagents : Tosyl chloride (TsCl) and triethylamine (Et₃N).

  • Conditions : CH₂Cl₂ at 12°C for 2 hours.

  • Outcome : Δ⁹-THC-d₃ tosylate forms exclusively, suppressing Δ⁸-isomer formation.

Chromatographic Purification

Reverse-phase chromatography (C18 column) separates Δ⁹-THC-d₃ tosylate from residual Δ⁸-THC-d₃ impurities:

  • Mobile Phase : Methanol/water (90:10 v/v).

  • Recovery : ≥95% with ≤0.5% Δ⁸-THC-d₃ contamination.

Large-Scale Production and Optimization

Catalytic Deuteration of Δ⁹-THC

Industrial-scale production employs catalytic deuteration of Δ⁹-THC using platinum oxide (PtO₂) in deuterium oxide (D₂O):

  • Conditions : 50°C, 10 atm H₂/D₂ gas.

  • Yield : 94.8% Δ⁹-THC-d₃ with 99.2% isotopic purity.

Table 2: Industrial Synthesis Parameters

ParameterValueSource
Catalyst Loading5% PtO₂ (w/w)
Reaction Pressure10 atm
Isotopic Purity99.2% (by LC-MS)

Solvent-Free Mechanochemical Synthesis

Emerging methods utilize ball-milling for solvent-free deuteration:

  • Reactants : Δ⁹-THC and deuterated acetic acid (CD₃COOD).

  • Conditions : 30 minutes at 25 Hz.

  • Advantages : 98% conversion, reduced waste.

Analytical Validation and Certification

Quality Control Protocols

Certified reference materials (CRMs) require stringent validation:

  • Purity Assessment : LC-MS/MS with MRM transitions (m/z 318→196).

  • Uncertainty : ≤±1.5% (expanded uncertainty, k=2).

Regulatory Compliance

DEA-exempt preparations mandate:

  • Documentation : Proof of non-psychoactive application (research/forensics).

  • Packaging : Sealed ampules in methanol (1 mg/mL) .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying delta-9-THC in plant matrices to ensure regulatory compliance?

  • Methodological Answer: Post-decarboxylation testing is critical for accurate quantification, as it accounts for both acidic (THCA) and neutral (delta-9-THC) forms. Gas chromatography with mass spectrometry (GC/MS) or high-performance liquid chromatography (HPLC) should employ validated protocols to measure total delta-9-THC, ensuring results align with legal thresholds (e.g., ≤0.3% dry weight for hemp). Analytical performance must include measurement uncertainty reporting and adherence to method validation criteria such as precision, accuracy, and limit of detection .

Q. How can researchers differentiate delta-9-THC from its structural isomers (e.g., delta-8-THC) in analytical workflows?

  • Methodological Answer: Chromatographic separation using orthogonal techniques (e.g., HPLC with chiral columns or tandem MS) is essential. Delta-9-THC and delta-8-THC differ in double-bond positioning, leading to distinct retention times and fragmentation patterns. Method validation should include isomer-specific reference standards and spike-recovery experiments to confirm selectivity .

Q. What experimental controls are necessary to address delta-9-THC degradation during long-term storage?

  • Methodological Answer: Stability studies indicate delta-9-THC degrades under light, heat, and oxygen. Samples should be stored in amber glassware at ≤-20°C with inert gas purging. Include control batches stored under varying conditions to quantify degradation rates. Pre-analysis stability testing (e.g., freeze-thaw cycles) ensures data reliability .

Advanced Research Questions

Q. How does CBD-to-delta-9-THC conversion during GC/MS analysis impact forensic toxicology reports, and what mitigations are effective?

  • Methodological Answer: CBD can artifactually convert to delta-9-THC under high-temperature GC/MS conditions, leading to false positives. Derivatization agents (e.g., MSTFA) or lower injection port temperatures (≤250°C) reduce thermal degradation. Confirmatory analysis via liquid chromatography-tandem MS (LC-MS/MS) minimizes conversion risks. Method validation must include CBD-spiked negative controls to assess conversion thresholds .

Q. What experimental designs resolve contradictions in delta-9-THC’s pharmacokinetic-pharmacodynamic (PK-PD) relationships across in vivo models?

  • Methodological Answer: Interspecies variability in metabolism (e.g., cytochrome P450 activity) and receptor binding affinity necessitates cross-model validation. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Incorporate microdialysis for real-time brain concentration monitoring alongside behavioral assays to correlate PK and PD endpoints .

Q. How can researchers reconcile discrepancies between in vitro receptor-binding assays and in vivo efficacy studies of delta-9-THC?

  • Methodological Answer: In vitro assays often overlook entourage effects (e.g., cannabinoid-terpene interactions) and metabolic activation. Employ ex vivo systems (e.g., organoids or tissue slices) to bridge reductionist models and whole-organism studies. Dose-response curves should account for CB1 receptor desensitization and allosteric modulation .

Q. What statistical approaches are optimal for analyzing delta-9-THC’s dose-dependent biphasic effects (e.g., anxiolytic vs. anxiogenic)?

  • Methodological Answer: Nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models can capture U-shaped dose-response relationships. Stratify data by covariates (e.g., genetic polymorphisms in CNR1 or FAAH genes) to identify subpopulations with divergent responses. Power analysis should ensure adequate sample sizes for detecting low-effect thresholds .

Methodological Challenges & Contradictions

Q. Why do delta-9-THC stability profiles vary across biological matrices (e.g., blood vs. plant material)?

  • Methodological Answer: Enzymatic activity in blood (e.g., esterases) accelerates degradation compared to plant matrices. For postmortem studies, add sodium fluoride to inhibit enzymatic hydrolysis. In plant material, focus on oxidative degradation by adding antioxidants (e.g., BHT) during extraction .

Q. How should researchers address conflicting data on delta-9-THC’s immunomodulatory effects in preclinical models?

  • Methodological Answer: Discrepancies often arise from differences in administration routes (oral vs. inhaled) and immune challenge models (e.g., LPS-induced vs. autoimmune). Standardize delivery methods (e.g., vaporized dosing for pulmonary studies) and use endotoxin-free vehicle controls. Meta-analyses of raw datasets can identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-delta-9-Thc (D3)
Reactant of Route 2
(-)-delta-9-Thc (D3)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.